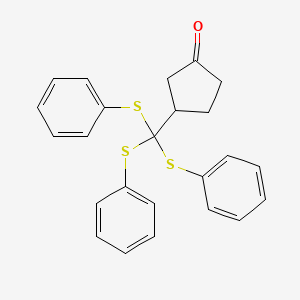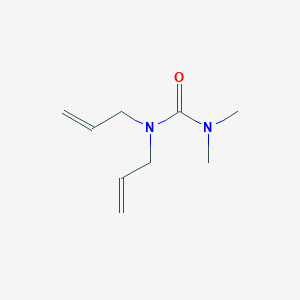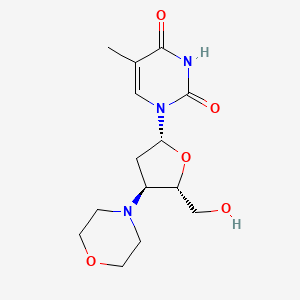
Rivularin D1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rivularin D1 is a chemical compound with the molecular formula C17H11Br3N2O. It is known for its significant biological activities, particularly its cytotoxic effects on certain cancer cell lines. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rivularin D1 typically involves multi-step organic reactions. One common synthetic route starts with the bromination of a suitable aromatic precursor, followed by a series of nucleophilic substitutions and cyclization reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the laboratory-scale synthesis for larger batches. This includes scaling up the reaction volumes, ensuring consistent quality of reagents, and implementing efficient purification techniques such as recrystallization or chromatography. The industrial process would also need to address safety and environmental concerns associated with the use of hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
Rivularin D1 undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce this compound, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or other functional groups in this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated compounds.
Scientific Research Applications
Rivularin D1 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, particularly in cancer cells.
Mechanism of Action
The mechanism by which Rivularin D1 exerts its effects involves interaction with specific molecular targets within cells. It is believed to interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of key proteins and enzymes related to cell proliferation and survival.
Comparison with Similar Compounds
Rivularin D1 can be compared with other similar compounds such as:
Baicalein: Another polyphenolic compound with anticancer properties.
Wogonin: Known for its anti-inflammatory and anticancer activities.
Chrysin: A flavonoid with potential therapeutic applications in cancer and other diseases.
Uniqueness
This compound stands out due to its potent cytotoxic activity at very low concentrations, particularly against lung cancer cell lines . This makes it a promising candidate for further development as a therapeutic agent.
Properties
CAS No. |
95739-88-1 |
|---|---|
Molecular Formula |
C17H11Br3N2O |
Molecular Weight |
499.0 g/mol |
IUPAC Name |
3,5-dibromo-4-(5-bromo-1H-indol-3-yl)-7-methoxy-1H-indole |
InChI |
InChI=1S/C17H11Br3N2O/c1-23-14-5-11(19)15(16-12(20)7-22-17(14)16)10-6-21-13-3-2-8(18)4-9(10)13/h2-7,21-22H,1H3 |
InChI Key |
HEYVTLDTOFVUNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C1NC=C2Br)C3=CNC4=C3C=C(C=C4)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















